molecular formula C10H18O2 B14144450 tert-Butyl 3-cyclopropylpropanoate CAS No. 93958-21-5

tert-Butyl 3-cyclopropylpropanoate

Cat. No.: B14144450
CAS No.: 93958-21-5
M. Wt: 170.25 g/mol
InChI Key: DTBDSJWEKHZVSJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyclopropylpropanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a 3-cyclopropylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl 3-cyclopropylpropanoate, can be achieved through various methods. One efficient method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds via Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the use of tert-butyl alcohol and thionyl chloride to produce tert-butyl chloride, which can then be used in further reactions to form the desired ester .

Industrial Production Methods: Industrial production of tert-butyl esters typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-cyclopropylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

93958-21-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

tert-butyl 3-cyclopropylpropanoate

InChI

InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h8H,4-7H2,1-3H3

InChI Key

DTBDSJWEKHZVSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1CC1

Origin of Product

United States

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